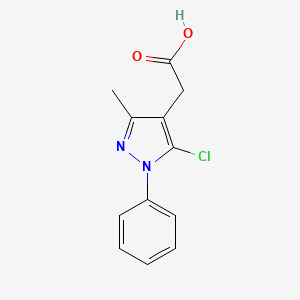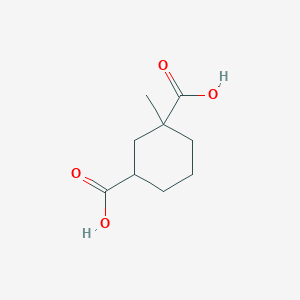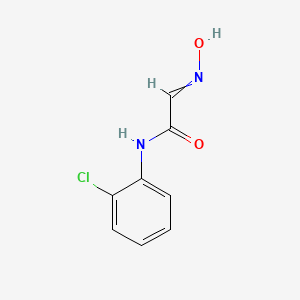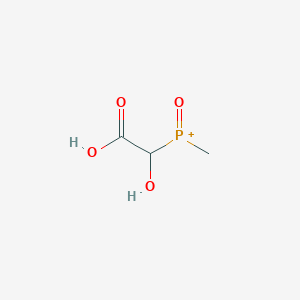
Sodium;methyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium methyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by neutralization with sodium hydroxide. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of sodium methyl 4-hydroxybenzoate involves large-scale esterification followed by neutralization. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium methyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to 4-hydroxybenzoic acid and methanol.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and methanol.
Oxidation: Various carboxylic acids and quinones.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Scientific Research Applications
Sodium methyl 4-hydroxybenzoate is extensively used in scientific research due to its preservative properties. Some key applications include:
Mechanism of Action
The antimicrobial activity of sodium methyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. It interferes with the cell membrane’s integrity, leading to leakage of cellular contents and ultimately cell death. This compound is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various formulations .
Comparison with Similar Compounds
Sodium methyl 4-hydroxybenzoate belongs to the class of compounds known as parabens. Similar compounds include:
Ethyl 4-hydroxybenzoate (Ethylparaben): Slightly longer alkyl chain, similar preservative properties.
Propyl 4-hydroxybenzoate (Propylparaben): Longer alkyl chain, higher antimicrobial activity.
Butyl 4-hydroxybenzoate (Butylparaben): Even longer alkyl chain, highest antimicrobial activity among parabens.
Uniqueness
Sodium methyl 4-hydroxybenzoate is unique due to its optimal balance between solubility and antimicrobial activity. Its sodium salt form enhances its solubility in water, making it more suitable for aqueous formulations compared to other parabens .
Properties
Molecular Formula |
C8H8NaO3+ |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
sodium;methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1 |
InChI Key |
PESXGULMKCKJCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


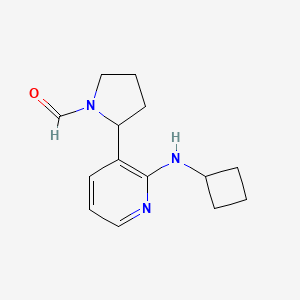
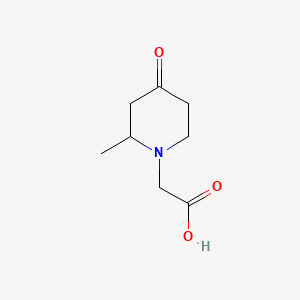

![2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)
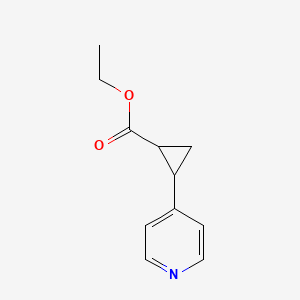
![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)
